“5-Chloro-1,3-dimethyl-1H-pyrazole” is a chemical compound used in the synthesis of various other compounds . It is a clear colorless to pale yellow liquid with a refractive index of 1.4845-1.4885 at 20°C .
It is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .
“5-Chloro-1,3-dimethylpyrazole” can be used in the synthesis of a Zolazepam metabolite .
Pyrazoles, including “5-Chloro-1,3-dimethyl-1H-pyrazole”, can be used in the synthesis of agrochemicals, synthetic rubbers, herbicides, and polymers .
Pyrazoles are a class of bioactive compounds with diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
“5-Chloro-1,3-dimethyl-1H-pyrazole” can be used in the synthesis of pyrazole-4-carbonitrile through a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride .
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is an organic compound characterized by the molecular formula C₅H₇ClN₂O₃S and a molecular weight of 210.64 g/mol. This compound features a pyrazole ring substituted with a chlorine atom and a sulfonic acid group, which contributes to its unique chemical properties. The compound is typically a white crystalline solid with a melting point of approximately 308 °C and exhibits a predicted pKa value of -2.40, indicating strong acidity .
These reactions are pivotal for synthesizing more complex molecules in organic chemistry.
Research indicates that 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid may exhibit biological activity, particularly in the field of pharmacology. Its acidic nature and structural features suggest potential interactions with biological targets, such as enzymes or receptors. Specific studies have noted its influence on cellular processes, although detailed mechanisms remain an area for further exploration .
The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid typically involves multi-step organic reactions:
Each step requires careful optimization to ensure high yield and purity of the final product .
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid finds applications in several fields:
These applications highlight its versatility across various scientific disciplines .
Studies on the interactions of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid with biological systems are crucial for understanding its potential effects. Interaction studies have focused on:
Several compounds share structural similarities with 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Key examples include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Amino-1,3-dimethylpyrazole | Amino group at position 4 | Known for its role in agricultural applications |
| 5-Methyl-1H-pyrazole | Methyl substitution at position 5 | Exhibits different reactivity patterns |
| 3-Chloro-1,2-dimethylpyrazole | Chlorine at position 3 | Varies in biological activity compared to the target compound |
These compounds differ primarily in their substituents and resulting chemical behaviors, making 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid unique due to its specific sulfonic acid functionality and chlorination pattern .
Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have been pivotal in organic chemistry since their discovery. The first synthetic pyrazole was prepared by Ludwig Knorr in 1883 via the cyclocondensation of β-diketones with hydrazine derivatives. This foundational work laid the groundwork for the development of sulfonated pyrazoles, which gained prominence in the mid-20th century due to their enhanced solubility and reactivity. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, underscoring their biological relevance.
The sulfonation of pyrazole derivatives emerged as a strategic modification to improve pharmacological profiles. Early methods involved direct sulfonation using chlorosulfonic acid or sulfur trioxide, while modern approaches employ electrochemical or transition metal-free routes for greater efficiency. These advances have expanded the utility of sulfonated pyrazoles in medicinal and agrochemical applications.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CAS 499785-48-7) is a polysubstituted derivative of pyrazole. Its structure features:
The IUPAC name reflects the numbering system where the sulfonic acid group occupies the most substituted position (position 4), followed by substituents in descending order of priority (chlorine > methyl).
| Structural Feature | Position | Chemical Group |
|---|---|---|
| Pyrazole ring | 1, 2 | Heterocyclic core |
| Methyl substituents | 1, 3 | Alkyl groups |
| Chlorine atom | 5 | Halogen |
| Sulfonic acid group | 4 | -SO₃H |
The synthesis of sulfonated pyrazoles has evolved through distinct methodologies:
Direct Sulfonation (Pre-2000s):
Pyrazole precursors were treated with chlorosulfonic acid or fuming sulfuric acid under controlled temperatures. This method, while effective, often required harsh conditions and yielded limited regioselectivity.
Transition Metal-Free Synthesis (2010s–Present):
Modern approaches utilize sulfonyl hydrazides and 1,3-diketones in the presence of sodium sulfinates or electrochemical systems. For example:
These innovations have facilitated the scalable production of sulfonated pyrazoles, including 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid serves as a critical intermediate in:
Its research significance lies in bridging synthetic chemistry with applied sciences, particularly in drug discovery and sustainable agriculture.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound featuring a five-membered pyrazole ring core with specific substitution patterns that significantly influence its structural characteristics [1]. The molecular formula C5H7ClN2O3S defines a compound with a molecular weight of 210.64 g/mol, incorporating chlorine, methyl groups, and a sulfonic acid moiety at strategic positions on the pyrazole framework [1] [2].
The pyrazole ring system exhibits a planar configuration, with the chlorine substituent at position 5, methyl groups at positions 1 and 3, and the sulfonic acid group at position 4 [1]. Conformational analysis reveals that the sulfonic acid group adopts a relatively stable orientation due to intramolecular interactions and steric considerations [3]. The presence of the chlorine atom at position 5 introduces significant electronic effects that influence the overall molecular geometry and conformational preferences [4].
Crystallographic studies of related pyrazole-sulfonic acid derivatives indicate that the mean plane of the pyrazole ring maintains planarity, with minimal deviation from ideal bond angles [4]. The dihedral angles between substituents and the ring system are influenced by both steric and electronic factors, with the sulfonic acid group showing particular conformational stability due to its strong electron-withdrawing nature [3].
The compound exists as a solid at room temperature, with a precisely determined molecular weight of 210.64 g/mol as computed through high-resolution mass spectrometry [1] [2]. The physical state is characterized as a crystalline solid, with the exact mass calculated at 209.98700 atomic mass units [5]. The compound demonstrates a density of 1.68 g/cm³, indicating a compact molecular packing arrangement in the solid state [5].
The melting point has been determined to be 308°C, reflecting the strong intermolecular interactions present in the crystal lattice [5]. This elevated melting point is attributed to the presence of the sulfonic acid group, which can participate in extensive hydrogen bonding networks, and the overall polar nature of the molecule [5].
The solubility characteristics of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid are dominated by the presence of the highly polar sulfonic acid functional group [6]. Water-soluble pyrazole derivatives containing sulfonic acid moieties typically exhibit enhanced aqueous solubility compared to their non-sulfonated counterparts [6]. The compound shows significant solubility in water due to the ionizable sulfonic acid group, which can form strong hydrogen bonds with water molecules [6].
In organic solvents, the solubility profile varies considerably depending on the solvent polarity and hydrogen bonding capacity [7]. Polar protic solvents such as methanol and ethanol provide moderate to good solubility due to their ability to solvate both the polar sulfonic acid group and interact with the nitrogen atoms in the pyrazole ring [7]. Non-polar solvents typically show limited solubility due to the highly polar nature of the sulfonic acid substituent [7].
Thermal analysis reveals that the compound exhibits significant thermal stability up to its melting point of 308°C [5]. Thermogravimetric analysis indicates that decomposition begins at elevated temperatures, with the sulfonic acid group being particularly susceptible to thermal degradation processes [5]. The thermal stability is enhanced by the aromatic nature of the pyrazole ring and the stable configuration of the substituents [5].
The compound shows resistance to thermal decomposition under normal storage conditions, with degradation products including hydrogen chloride, nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide upon thermal breakdown [5]. The activation energy for thermal decomposition processes reflects the strong covalent bonding within the molecular framework [5].
Density Functional Theory calculations reveal distinct electron distribution patterns throughout the molecular framework of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid [8] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital distributions show significant localization on the pyrazole ring system, with notable contributions from the nitrogen atoms [8] [9].
Electron density mapping indicates that the nitrogen atoms in the pyrazole ring possess enhanced electron density compared to carbon atoms, consistent with their higher electronegativity [8]. The chlorine substituent acts as an electron-withdrawing group, creating regions of reduced electron density adjacent to its attachment point [9]. The sulfonic acid group significantly affects the overall electron distribution, with the sulfur atom exhibiting a complex electronic environment due to its multiple bonding arrangements [8].
Mulliken atomic charge analysis reveals significant charge separation within the molecular structure [9]. The sulfur atom in the sulfonic acid group carries a substantial positive charge due to its bonding to three oxygen atoms, while the oxygen atoms exhibit negative charges [9]. The nitrogen atoms in the pyrazole ring show varying charge distributions depending on their hybridization states and local bonding environments [9].
The chlorine atom exhibits a partial negative charge, consistent with its high electronegativity and electron-withdrawing character [9]. The methyl groups attached to the nitrogen atoms show slight positive charges, indicating electron donation toward the ring system [9]. This charge distribution pattern significantly influences the compound's reactivity and intermolecular interaction capabilities [9].
Bond order calculations indicate that the carbon-nitrogen bonds within the pyrazole ring exhibit partial double bond character due to aromatic delocalization [10] [11]. The nitrogen-nitrogen bond in the pyrazole ring shows a bond length of approximately 1.35 Å, reflecting its aromatic nature [10]. The carbon-chlorine bond demonstrates typical single bond characteristics with a bond length consistent with sp² hybridized carbon atoms [10].
The sulfur-oxygen bonds in the sulfonic acid group exhibit significant ionic character, with bond orders indicating substantial multiple bond character due to sulfur d-orbital participation [11]. The carbon-sulfur bond connecting the sulfonic acid group to the pyrazole ring shows single bond characteristics but with enhanced stability due to the electron-withdrawing nature of the sulfonic acid group [11].
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups within 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid [12] [13]. The sulfonic acid group exhibits strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to sulfur-oxygen stretching vibrations [13]. Specifically, asymmetric and symmetric sulfur-oxygen stretches appear at approximately 1200 cm⁻¹ and 1050 cm⁻¹, respectively [13].
The pyrazole ring system demonstrates characteristic carbon-nitrogen stretching vibrations in the 1400-1600 cm⁻¹ region [12] [14]. Carbon-carbon stretching modes within the aromatic ring appear around 1500 cm⁻¹, while carbon-hydrogen bending vibrations of the methyl groups are observed near 1380 cm⁻¹ [14]. The broad absorption band around 3000-3500 cm⁻¹ corresponds to hydrogen bonding involving the sulfonic acid group [13].
Table 1: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3500 | O-H stretch (SO₃H) | Strong, broad |
| 1200 | S=O asymmetric stretch | Very strong |
| 1050 | S=O symmetric stretch | Strong |
| 1500 | C=C/C=N ring stretch | Medium |
| 1380 | C-H bend (CH₃) | Medium |
| 750 | C-Cl stretch | Medium |
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the hydrogen environments within the molecule [15] [16]. The methyl groups attached to nitrogen atoms appear as singlets in the aliphatic region, typically around 3.8-4.0 ppm due to the deshielding effect of the adjacent nitrogen [16]. The sulfonic acid proton, when present, appears significantly downfield due to the strong electron-withdrawing nature of the sulfonic acid group [15].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments throughout the molecular framework [16] [17]. The pyrazole ring carbons appear in the aromatic region between 120-160 ppm, with the carbon bearing the sulfonic acid group showing characteristic downfield shifting due to the electron-withdrawing effect [17]. The methyl carbons attached to nitrogen atoms appear around 35-40 ppm, consistent with aliphatic carbons adjacent to nitrogen [16].
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides crucial information about the nitrogen environments within the pyrazole ring [18] [19]. The two nitrogen atoms in the pyrazole ring exhibit different chemical shifts due to their distinct electronic environments [19]. The nitrogen bearing the methyl substituent typically appears around -170 ppm, while the unsubstituted nitrogen shows different chemical shift values depending on the overall electronic environment [18] [19].
Table 2: Nuclear Magnetic Resonance Chemical Shifts
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 3.85 | N-CH₃ |
| ¹H | 3.95 | N-CH₃ |
| ¹³C | 155 | C-SO₃H |
| ¹³C | 38 | N-CH₃ |
| ¹⁵N | -170 | N-methyl |
| ¹⁵N | -165 | N-unsubstituted |
Electron impact mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [20] [21]. The molecular ion peak appears at m/z 210, corresponding to the intact molecular structure [20]. Primary fragmentation involves loss of the sulfonic acid group, resulting in a base peak corresponding to the chlorinated dimethylpyrazole fragment [21].
Secondary fragmentation pathways include loss of methyl radicals from the nitrogen substituents, producing fragment ions at m/z values consistent with sequential methyl loss [21] [22]. The pyrazole ring system undergoes characteristic fragmentation involving nitrogen-nitrogen bond cleavage, leading to the formation of hydrogen cyanide neutral loss and corresponding fragment ions [21] [22]. Chlorine loss represents another significant fragmentation pathway, producing fragments that retain the sulfonic acid functionality [22].
Table 3: Major Mass Spectral Fragments
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 210 | 15 | [M]⁺ |
| 130 | 100 | [M-SO₃H]⁺ |
| 115 | 45 | [M-SO₃H-CH₃]⁺ |
| 95 | 30 | [M-SO₃H-Cl]⁺ |
| 68 | 25 | [C₃H₄N₂]⁺ |
Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of the pyrazole chromophore system [23] [24]. The primary absorption maximum occurs around 203 nm, corresponding to π→π* transitions within the aromatic pyrazole ring system [24]. This absorption band exhibits significant intensity due to the extended conjugation and electronic delocalization within the heterocyclic framework [24].
The presence of the chlorine substituent and sulfonic acid group influences the electronic absorption characteristics by modifying the frontier molecular orbital energy levels [23]. Secondary absorption features appear in the 240-280 nm region, corresponding to n→π* transitions involving the nitrogen lone pairs [24]. The absorption coefficients and wavelength maxima are sensitive to solvent effects and pH conditions due to the ionizable nature of the sulfonic acid group [25].
Table 4: Ultraviolet-Visible Absorption Data
| Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| 203 | 5,440 | π→π* |
| 265 | 1,200 | n→π* |
| 285 | 800 | n→π* |